1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one
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Overview
Description
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one is a heterocyclic compound that contains both imidazolidinone and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions
Industrial Production Methods
Industrial production of this compound typically involves the cyclization of acyclic precursors.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular potential.
Uniqueness
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one is unique due to its specific combination of imidazolidinone and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C7H10N4O/c1-10-4-2-6(9-10)11-5-3-8-7(11)12/h2,4H,3,5H2,1H3,(H,8,12) |
InChI Key |
ZYVWBSUQBNHQHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)N2CCNC2=O |
Origin of Product |
United States |
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